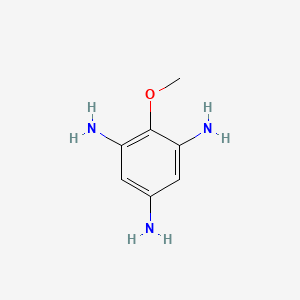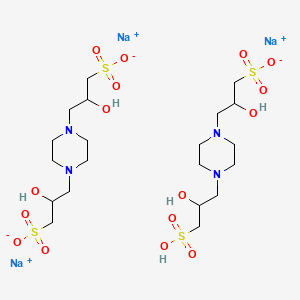
POPSO sesquisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
POPSO sesquisodium salt, with the CAS number 108321-08-0, is a zwitterionic biological buffer . It is often used as a buffering agent in biological and biochemical research . The assay (titration) is greater than or equal to 98% .
Molecular Structure Analysis
The molecular formula of this compound is C10H22N2O8S2.3/2Na . The molecular weight is 396.91 .Physical And Chemical Properties Analysis
This compound is a white powder . It has a useful pH range of 7.2-8.5 . It is soluble in water .Aplicaciones Científicas De Investigación
- "Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K" by Roy et al. (2014). This paper investigates the second acidic dissociation constants of protonated piperazine-N,N′-bis-2-hydroxypropane-sulfonic acid (this compound) at various temperatures ranging from 278.15 to 328.15 K. The study utilized electromotive-force measurement techniques and provided important insights into the buffer solutions of POPSO and its sodium salt for pH control in the physiological pH region of 7.0 to 8.5. The paper also compares the thermodynamic properties of POPSO with similar components derived from parent compounds like TAURINE, PIPERAZINE, and MORPHOLINE (Roy, L. N. Roy, Hundley, Wehmeyer, & Tebbe, 2014).
Mecanismo De Acción
POPSO sesquisodium salt, also known as trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate, is a zwitterionic biological buffer . Here is an overview of its mechanism of action:
Target of Action
The primary target of this compound is the chloride uniport . This is a type of ion channel that allows the passage of chloride ions across the cell membrane.
Mode of Action
This compound interacts with its target by inhibiting the chloride uniport . It shows marked inhibition of anion uniport, with an IC50 value of 24 mM .
Biochemical Pathways
The inhibition of the chloride uniport by this compound affects the osmolality of the cell . This can lead to changes in the cell’s volume and its ability to maintain its internal environment.
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability. Its solubility in water is 0.333 g/mL , which suggests that it can be readily absorbed and distributed in the body.
Result of Action
The inhibition of the chloride uniport by this compound can lead to changes in the cell’s internal environment. It has been found to enhance copper uptake and toxicity in algae, and impair the mitochondrial inner membrane .
Action Environment
The action of this compound is influenced by the pH of its environment. It has a useful pH range of 7.2-8.5 , which means it can function effectively in this range. Outside of this range, its efficacy and stability may be affected.
Safety and Hazards
POPSO sesquisodium salt is not classified as a hazardous substance or mixture . In case of contact with eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If ingested, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician . If inhaled, move the person into fresh air, give artificial respiration if not breathing, and consult a physician .
Relevant Papers A paper titled “Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N, N′-bis-2-hydroxypropanesulfonic Acid (this compound) and Associated Thermodynamic Functions from (278.15 to 328.15) K” discusses the thermodynamics of the second dissociation constants of POPSO .
Análisis Bioquímico
Biochemical Properties
POPSO sesquisodium salt increases osmolality and shows marked inhibition of anion uniport . It inhibits chloride uniport with an IC50 value of 24 mM . The working pH range of this compound is 7.2-8.5 .
Cellular Effects
This compound enhances copper uptake and toxicity in alga, impairing the mitochondrial inner membrane . This indicates that this compound can influence cell function by interacting with cellular metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with chloride uniport, where it acts as an inhibitor . This interaction can lead to changes in gene expression and enzyme activity within the cell.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of POPS0 sesquisodium salt can be achieved by a series of reactions starting from phosphorus oxychloride and sodium hydroxide.", "Starting Materials": [ "Phosphorus oxychloride", "Sodium hydroxide", "2-propanol", "Sulfur trioxide", "Water" ], "Reaction": [ "Phosphorus oxychloride is first reacted with sodium hydroxide in 2-propanol to form sodium dihydrogen phosphate and sodium chloride.", "The resulting sodium dihydrogen phosphate is then reacted with sulfur trioxide to form sodium bisulfate and phosphoric acid.", "Finally, the phosphoric acid is reacted with sodium hydroxide in water to form POPS0 sesquisodium salt." ] } | |
Número CAS |
108321-08-0 |
Fórmula molecular |
C10H22N2NaO8S2 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C10H22N2O8S2.Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20); |
Clave InChI |
WXXDPWCHFCYFLZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)[O-])O.C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na] |
Origen del producto |
United States |
Q1: Why is POPSO sesquisodium salt a suitable buffer for biological research, particularly at physiological pH?
A1: this compound is a zwitterionic buffer with a pK2 value close to the physiological pH range. The research paper specifically determined the second acidic dissociation constant (pK2) of this compound at various temperatures, including 310.15 K (body temperature), finding it to be 7.6862. [] This makes buffer solutions of POPSO and its sodium salt highly suitable for pH control in the physiological pH region of 7.0 to 8.5, which is essential for maintaining the structure and function of biomolecules in biological experiments.
Q2: How does the temperature affect the pK2 of this compound, and what does this mean for its use as a buffer?
A2: The study found that the pK2 of this compound is temperature-dependent and can be described by the equation: pK2 = -1041.77/T + 51.0459 - 6.97646lnT. [] This indicates that as temperature increases, the pK2 decreases. Researchers must consider this temperature dependence when preparing buffer solutions at different temperatures to ensure accurate pH control during experiments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



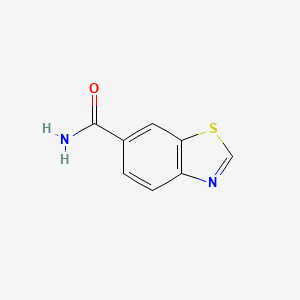
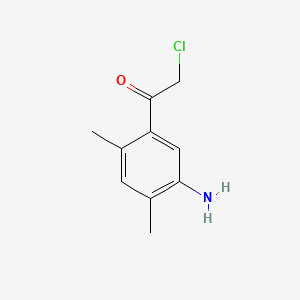
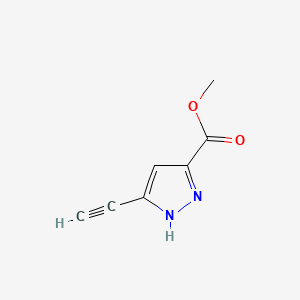
![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)
![1-(1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanone](/img/structure/B560999.png)
![Tetrasodium;3-[[2-methyl-4-[[4-(4-sulfonatoanilino)-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B561007.png)
![N-(11-methyl-9-oxa-11-azapentacyclo[8.7.1.02,7.08,16.012,17]octadeca-1(18),2,4,6,12(17),13,15-heptaen-15-yl)-N-(4-methylphenyl)acetamide](/img/structure/B561010.png)
